1,2,4,7,9-Pentachlorodibenzo-p-dioxin 1,2,4,7,9-Pentachlorodibenzo-p-dioxin
Brand Name: Vulcanchem
CAS No.: 82291-37-0
VCID: VC8029109
InChI: InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h1-3H
SMILES: C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl
Molecular Formula: C12H3Cl5O2
Molecular Weight: 356.4 g/mol

1,2,4,7,9-Pentachlorodibenzo-p-dioxin

CAS No.: 82291-37-0

Cat. No.: VC8029109

Molecular Formula: C12H3Cl5O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,4,7,9-Pentachlorodibenzo-p-dioxin - 82291-37-0

Specification

CAS No. 82291-37-0
Molecular Formula C12H3Cl5O2
Molecular Weight 356.4 g/mol
IUPAC Name 1,2,4,7,9-pentachlorodibenzo-p-dioxin
Standard InChI InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h1-3H
Standard InChI Key QLBBXWPVEFJZEC-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl
Canonical SMILES C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

PeCDD’s structure consists of two benzene rings connected by two oxygen atoms, forming a planar dibenzo-p-dioxin skeleton. Five chlorine atoms occupy the 1, 2, 4, 7, and 9 positions, creating a substitution pattern that influences its stability and reactivity. The planar geometry and chlorine substitution enhance its lipophilicity, enabling bioaccumulation in adipose tissue .

Stability and Environmental Persistence

The chlorine atoms confer exceptional resistance to thermal, chemical, and biological degradation. PeCDD’s half-life in soil ranges from 9 to 15 years, while in aquatic sediments, it persists for decades . This stability is compounded by its low water solubility (2.7×106mg/L2.7 \times 10^{-6} \, \text{mg/L}) and high octanol-water partition coefficient (logKow=6.8\log K_{ow} = 6.8), favoring accumulation in organic matter and lipid-rich tissues.

Environmental Occurrence and Sources

Anthropogenic Sources

PeCDD is unintentionally generated during:

  • Combustion processes: Municipal waste incineration, fossil fuel combustion, and biomass burning .

  • Industrial activities: Production of chlorinated pesticides, herbicides, and PVC .

  • Metal smelting: Secondary copper and aluminum production releases dioxins into the atmosphere .

Natural Sources

Volcanic eruptions and forest fires contribute trace amounts of PeCDD, though anthropogenic sources dominate global emissions .

Table 1: Major Sources of PeCDD Emissions

Source CategoryContribution (%)Key Processes
Waste Incineration38Municipal, medical, hazardous
Industrial Combustion29Cement kilns, power plants
Metal Production18Smelting, recycling
Natural Events15Wildfires, volcanic activity

Data synthesized from ATSDR and EPA assessments .

Toxicological Mechanisms and Health Effects

Aryl Hydrocarbon Receptor (AhR) Activation

PeCDD binds to the AhR, a ligand-activated transcription factor, initiating a cascade of gene expression changes. This interaction induces cytochrome P450 enzymes (e.g., CYP1A1), generating reactive oxygen species (ROS) and disrupting cellular homeostasis . Chronic AhR activation is linked to immunosuppression, endocrine disruption, and carcinogenesis .

Acute and Chronic Toxicity

While less potent than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), PeCDD exhibits significant toxicity:

  • Immunotoxicity: Thymic atrophy and reduced T-cell proliferation observed in rodent studies.

  • Endocrine disruption: Altered thyroid hormone (T3/T4) levels and estrogen signaling.

  • Developmental effects: Skeletal malformations and impaired organogenesis in animal models .

Table 2: Comparative Toxicity of Dioxin Congeners

CongenerRelative Potency (TEF)Key Health Effects
2,3,7,8-TCDD1.0Chloracne, carcinogenicity
1,2,4,7,9-PeCDD0.1Immunotoxicity, endocrine disruption
1,2,3,7,8-PeCDD0.03Developmental abnormalities

Toxicity Equivalence Factors (TEFs) from WHO guidelines.

Human Exposure and Epidemiological Data

Exposure Pathways

  • Dietary intake: Contaminated meat, dairy, and fish account for >90% of human exposure .

  • Occupational exposure: Workers in incineration facilities and chemical industries face elevated risks .

  • Environmental exposure: Airborne particulates and soil contamination near industrial sites .

Health Outcomes in Human Populations

Long-term epidemiological studies associate PeCDD with:

  • Cancer: Elevated risks of soft-tissue sarcoma and non-Hodgkin lymphoma (OR = 1.5–2.3) .

  • Reproductive effects: Reduced sperm quality and increased miscarriage rates.

  • Metabolic disorders: Insulin resistance and dyslipidemia in highly exposed cohorts.

Regulatory Frameworks and Mitigation Strategies

International Agreements

  • Stockholm Convention: Lists PeCDD as a POP, mandating emission reductions.

  • EPA Regulations: Limits dioxin emissions from incinerators to <0.1 ng TEQ/m³ .

Remediation Technologies

  • Thermal treatment: High-temperature incineration (>1,200°C) with flue gas scrubbing .

  • Bioremediation: Fungal degradation (e.g., Phanerochaete chrysosporium) under aerobic conditions.

Research Gaps and Future Directions

Despite advances in understanding PeCDD’s toxicology, critical gaps remain:

  • Low-dose effects: Thresholds for endocrine disruption require clarification.

  • Synergistic interactions: Combined effects with PCBs and microplastics are poorly characterized .

  • Global monitoring: Standardized detection methods for PeCDD in air and water are needed .

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